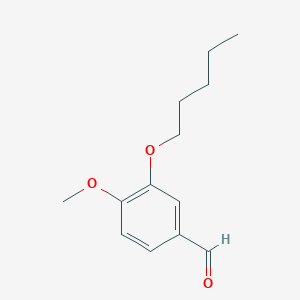![molecular formula C25H29ClN4OS B2634903 2-((3-(4-chlorophenyl)-8-ethyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(4-ethylphenyl)acetamide CAS No. 1189502-76-8](/img/structure/B2634903.png)
2-((3-(4-chlorophenyl)-8-ethyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(4-ethylphenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound is a complex organic molecule with several functional groups. It contains a spiro[4.5]decane moiety, which is a type of bicyclic compound where the two rings share only one atom . It also has a triaza (three nitrogen atoms) group, a thio (sulfur) group, and a chlorophenyl (a benzene ring with a chlorine atom) group .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. The spirodecane core might be formed through a cyclization reaction, while the triaza group could be introduced through a series of nitrogen addition reactions .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The spirodecane core would likely impart a rigid, three-dimensional structure to the molecule .Chemical Reactions Analysis
The reactivity of this compound would depend on the specific functional groups present. For example, the thio group might be susceptible to oxidation, while the chlorophenyl group could undergo electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of a chlorophenyl group might increase its lipophilicity, while the triaza group could potentially form hydrogen bonds .Wissenschaftliche Forschungsanwendungen
Scientific Research Applications
Ligand-Receptor Interaction Studies : Research on derivatives similar to the queried compound focuses on ligand-receptor interactions, particularly targeting the ORL1 (orphanin FQ/nociceptin) receptor. Compounds like 8-(5,8-dichloro-1,2,3,4-tetrahydro-naphthalen-2-yl)-1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one exhibit high affinity for the human ORL1 receptor, suggesting potential as therapeutic agents targeting neurological pathways (Röver et al., 2000).
Antimicrobial Activity : Several studies have synthesized novel triazole and thiazolidinone derivatives to investigate their antimicrobial activities. For instance, new triazole derivatives have been evaluated against various Candida species and pathogenic bacteria, showing potent antimicrobial properties (Altıntop et al., 2011). This highlights the potential of such compounds in developing new antimicrobial agents.
Antiviral and Antitumor Applications : Spirothiazolidinone derivatives have been explored for their antiviral activities, particularly against influenza A/H3N2 virus and human coronavirus 229E, indicating the scaffold's versatility for creating antiviral molecules (Apaydın et al., 2020). Additionally, benzothiazole derivatives bearing different heterocyclic rings have been screened for antitumor activity, showcasing the significant anticancer potential against various cancer cell lines (Yurttaş et al., 2015).
Analgesic and Anti-inflammatory Activities : The synthesis of quinazolinyl acetamides and their evaluation for analgesic and anti-inflammatory activities reveal compounds with potent effects, suggesting the therapeutic potential of such derivatives in managing pain and inflammation (Alagarsamy et al., 2015).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-[[2-(4-chlorophenyl)-8-ethyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-3-yl]sulfanyl]-N-(4-ethylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H29ClN4OS/c1-3-18-5-11-21(12-6-18)27-22(31)17-32-24-23(19-7-9-20(26)10-8-19)28-25(29-24)13-15-30(4-2)16-14-25/h5-12H,3-4,13-17H2,1-2H3,(H,27,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJNSPNZPTVYTNO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)CSC2=NC3(CCN(CC3)CC)N=C2C4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H29ClN4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((3-(4-chlorophenyl)-8-ethyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(4-ethylphenyl)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


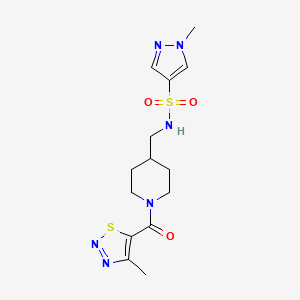
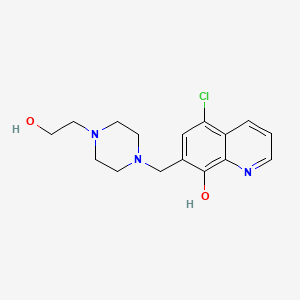
![4-Phenyl-2,3,3a,4,5,9b-hexahydrofuro[3,2-c]quinoline](/img/structure/B2634826.png)
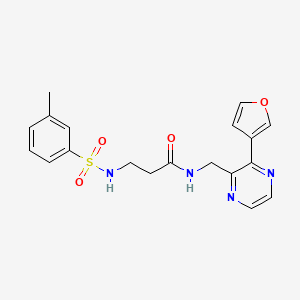

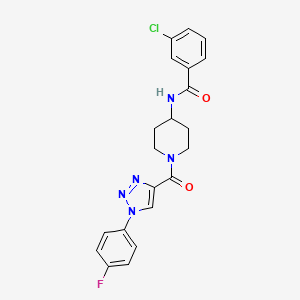

![5-(4-Chlorophenyl)-2-oxo-1-[3-(trifluoromethyl)benzyl]-1,2-dihydro-3-pyridinecarbonitrile](/img/structure/B2634835.png)
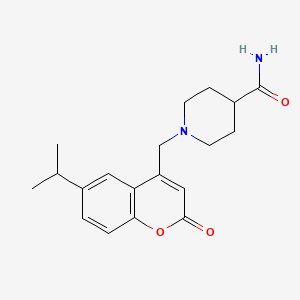
![{1-[3-(3-Thienyl)-1,2,4-oxadiazol-5-yl]cyclohexyl}amine hydrochloride](/img/no-structure.png)
![N-butyl-3-(2-oxobenzo[d]oxazol-3(2H)-yl)propanamide](/img/structure/B2634839.png)
![2-(3-Methoxypyridin-2-yl)-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole](/img/structure/B2634840.png)
